![molecular formula C11H11FO2 B6535544 4-(1-fluorocyclobutyl)benzoic acid CAS No. 1236349-25-9](/img/structure/B6535544.png)
4-(1-fluorocyclobutyl)benzoic acid
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-(1-fluorocyclobutyl)benzoic acid, the synthesis of similar compounds has been reported. For example, 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Scientific Research Applications
Antifungal Activity:
Salicylanilides and their esters with 4-(trifluoromethyl)benzoic acid have been investigated for their antifungal properties . These compounds were assayed in vitro against eight fungal strains. Notably, the antifungal activity varied, with moulds showing higher susceptibility (minimum inhibitory concentrations, MIC ≥ 0.49 µmol/L) than yeasts (MIC ≥ 1.95 µmol/L). Among the derivatives, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide exhibited significant antifungal potency, and the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate had the lowest MIC of 0.49 µmol/L.
Excipient Synthesis:
4-(1-fluorocyclobutyl)benzoic acid can serve as an excipient in pharmaceutical formulations. Researchers synthesized this compound using two different protocols: oxidation of toluene (yield ≈ 21.92%) and Cannizzaro reaction from benzaldehyde (yield ≈ 91.02%) . Its use as an excipient can enhance drug stability, solubility, or bioavailability.
Synergistic Staphylocidal Interaction:
Benzoic acid derivatives, including 4-(1-fluorocyclobutyl)benzoic acid, have been studied for synergistic staphylocidal effects . These compounds, along with other antimicrobials, may exhibit enhanced activity when combined. Such interactions are crucial for combating bacterial infections.
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Mode of Action
Benzoic acid, a structurally similar compound, is known to act as a fungistatic compound . It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Biochemical Pathways
Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It is also known that benzoic acid derivatives are biosynthesized via the shikimate pathway .
Pharmacokinetics
A study on fluorobenzoic acid coformers showed that 2,4,5-trifluorobenzoic acid, a related compound, had faster dissolution and high permeability , which could potentially influence the bioavailability of 4-(1-fluorocyclobutyl)benzoic acid.
Result of Action
Benzoic acid is known to have antimicrobial properties and is widely used as a food preservative . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Action Environment
The stability and efficacy of related compounds, such as benzoic acid, can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
4-(1-fluorocyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-11(6-1-7-11)9-4-2-8(3-5-9)10(13)14/h2-5H,1,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSMDGAYZPMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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